An In-depth Technical Guide to 3-Hydroxyglutaric acid-d5
An In-depth Technical Guide to 3-Hydroxyglutaric acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyglutaric acid-d5 (d5-3-HGA) is the deuterated form of 3-hydroxyglutaric acid (3-HGA), a critical biomarker for the diagnosis and monitoring of the inherited metabolic disorder, Glutaric Aciduria Type 1 (GA1). This technical guide provides a comprehensive overview of d5-3-HGA, its application as an internal standard in quantitative analysis, detailed experimental protocols for its use, and an exploration of the biochemical pathways and toxicities associated with its non-deuterated counterpart.
Physicochemical Properties of 3-Hydroxyglutaric acid-d5
3-Hydroxyglutaric acid-d5 is a stable isotope-labeled analog of 3-hydroxyglutaric acid. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry-based assays. Its primary application is as an internal standard to ensure the accuracy and precision of 3-HGA quantification in biological matrices.
| Property | Value |
| Chemical Formula | C₅H₃D₅O₅ |
| Molecular Weight | 153.14 g/mol |
| CAS Number | 1219805-72-7 |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | 2-8°C |
Role in the Diagnosis of Glutaric Aciduria Type 1
Glutaric Aciduria Type 1 is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[1][2][3] A deficiency in GCDH leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid in tissues and physiological fluids.[4] The quantification of 3-HGA is a key diagnostic marker for GA1.[5] Due to the challenges in accurately measuring endogenous analytes in complex biological samples, the use of a stable isotope-labeled internal standard like 3-HGA-d5 is essential for reliable diagnosis and patient monitoring.[6]
Metabolic Pathway of Glutaric Aciduria Type 1
The metabolic pathway below illustrates the point of enzymatic block in GA1 and the subsequent formation of 3-hydroxyglutaric acid.
Neurotoxicity of 3-Hydroxyglutaric Acid
The accumulation of 3-HGA is associated with neurotoxicity, primarily through its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[7][8] This excitotoxic mechanism is believed to contribute to the neurological damage observed in individuals with GA1.[9]
Experimental Protocols for the Quantification of 3-Hydroxyglutaric Acid using d5-3-HGA
The accurate quantification of 3-HGA in biological samples is crucial for the diagnosis and management of GA1. The use of 3-HGA-d5 as an internal standard is a key component of these analytical methods.
Workflow for Sample Analysis
Detailed Methodologies
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method [10]
This method is suitable for the analysis of 3-HGA in both plasma and urine.
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Sample Preparation:
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To a 100 µL aliquot of plasma or urine, add a known amount of 3-HGA-d5 internal standard solution.
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Add acetonitrile (B52724) to precipitate proteins.
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Centrifuge the sample and collect the supernatant.
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Dry the supernatant under a stream of nitrogen.
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-
Derivatization:
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Reconstitute the dried residue in 3 M HCl in 1-butanol.
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Heat the sample to facilitate the formation of butyl-ester derivatives.
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Dry the derivatized sample.
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Reconstitute the final residue in a 50% methanol-water solution for injection.
-
-
LC-MS/MS Conditions:
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LC Column: C8 HPLC column
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Mobile Phase: A gradient of 0.2% formic acid in water and methanol.
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Ionization: Electrospray Ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) of selected precursor-product ion transitions for both 3-HGA and 3-HGA-d5.
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2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method [2]
This method is particularly useful for the analysis of urinary 3-HGA.
-
Sample Preparation:
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To a urine sample, add a known amount of 3-HGA-d5 internal standard.
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Perform a double liquid-liquid extraction to isolate the organic acids.
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Dry the extracted sample.
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-
Derivatization:
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Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to the dried extract.
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Heat the sample at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
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-
GC-MS/MS Conditions:
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Injection: 1 µL of the derivatized sample is injected in split mode.
-
GC Column: HP-5MS capillary column or similar.
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Carrier Gas: Helium.
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Ionization: Electron Impact (EI).
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Detection: Multiple Reaction Monitoring (MRM) to monitor specific transitions for 3-HGA-TMS and 3-HGA-d5-TMS derivatives, allowing for differentiation from the isobaric 2-hydroxyglutaric acid.
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Quantitative Data
The following tables summarize key quantitative data related to the analysis of 3-hydroxyglutaric acid.
Table 1: Performance of LC-MS/MS Method for 3-HGA Quantification [10]
| Parameter | Value |
| Linearity Range | 6.20 - 319 ng/mL (r² = 0.9996) |
| Limit of Detection (LOD) | 0.348 ng/mL |
| Limit of Quantitation (LOQ) | 1.56 ng/mL |
| Intra- and Inter-assay %CV | 2 - 18% |
| Recovery | 66 - 115% |
Table 2: Typical Concentrations of 3-Hydroxyglutaric Acid [5][10]
| Biological Matrix | Condition | Concentration Range |
| Plasma | Normal (non-GA1) | ≤25.2 ng/mL |
| Urine | Normal (non-GA1) | ≤4.6 mmol/mol creatinine |
| Urine | GA1 Patients | Significantly elevated |
Conclusion
3-Hydroxyglutaric acid-d5 is an indispensable tool for the accurate and reliable quantification of 3-hydroxyglutaric acid in clinical and research settings. Its use as an internal standard in LC-MS/MS and GC-MS/MS methods allows for the precise diagnosis and monitoring of Glutaric Aciduria Type 1. Understanding the underlying metabolic pathways and the neurotoxic effects of 3-HGA accumulation is crucial for the development of effective therapeutic strategies for this debilitating disorder. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and clinicians working in the field of inborn errors of metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orpha.net [orpha.net]
- 4. Biochemistry and bioenergetics of glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyglutaric Acid | Rupa Health [rupahealth.com]
- 6. chromforum.org [chromforum.org]
- 7. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that 3-hydroxyglutaric acid interacts with NMDA receptors in synaptic plasma membranes from cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.regionh.dk [research.regionh.dk]
- 10. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
